2-Methyl-3-(methylsulfinyl)pyrazine

Übersicht

Beschreibung

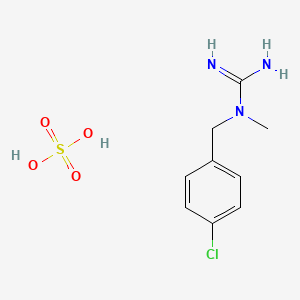

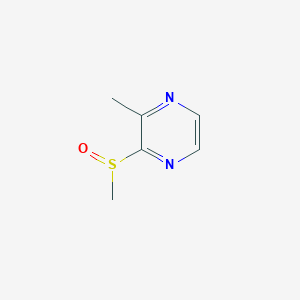

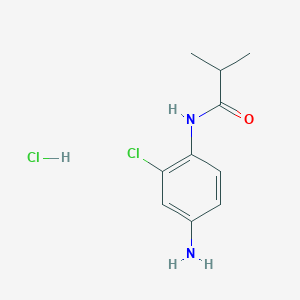

2-Methyl-3-(methylsulfinyl)pyrazine is a chemical compound with the molecular formula C6H8N2OS . It is an alkyl-substituted pyrazine . Pyrazines are typically found in roasted foods due to Maillard reaction and pyrolysis of serine and threonine .

Synthesis Analysis

Pyrazines can be synthesized chemically or biologically, and are used as flavoring additives . The major formation of pyrazines occurs during the heating of food . Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(methylsulfinyl)pyrazine is represented by the formula C6H8N2OS .Chemical Reactions Analysis

2-Methylpyrazine is an alkyl-substituted pyrazine used as a key intermediate in the synthesis of pyrazineamide, an anti-tubercular drug .Wissenschaftliche Forschungsanwendungen

Tuberculostatic Activity

Compounds related to 2-Methyl-3-(methylsulfinyl)pyrazine, such as methyl 2-(pyrazin-2-ylcarbonyl)hydrazinecarbodithioate and others, have been studied for their tuberculostatic activity. These derivatives show moderate activity against Mycobacterium tuberculosis, and the study explores the relationship between their activity and specific intramolecular interactions, including planarity crucial for tuberculostatic efficacy (Szczesio et al., 2011).

Reactions with Methylsulphinyl Derivatives

Research on the reactions of methylsulphinyl derivatives, which include compounds related to 2-Methyl-3-(methylsulfinyl)pyrazine, has been conducted. This includes oxidation, reduction, and nucleophilic replacement reactions. Such studies contribute to a deeper understanding of the chemical behavior and potential applications of these compounds in various fields (Barlin & Brown, 1969).

Kinetic Studies in Heterocycles

Kinetic studies of the reactions of methylsulphinyl derivatives of various nitrogen heterocycles, including pyrazines, have revealed high reactivity. These findings are valuable in the field of organic chemistry, particularly for understanding the reactivity patterns of such compounds (Barlin & Brown, 1968).

Vapor-Liquid Equilibria and Excess Molar Volumes

Research on 2-Methyl pyrazine (2MP), a compound closely related to 2-Methyl-3-(methylsulfinyl)pyrazine, has shown significant interest for its industrial and pharmaceutical uses. Studies on its vapor-liquid equilibria and excess molar volumes contribute to understanding its potential applications in various industrial processes (Park et al., 2001).

Synthesis of Pyrazines

Advancements in the synthesis of pyrazines have been made through the Rh-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. This efficient synthetic route opens up possibilities for creating a wide range of trisubstituted pyrazines, expanding the applications of these compounds in medicinal chemistry and other fields (Ryu et al., 2015).

Safety and Hazards

Wirkmechanismus

- The primary targets of 2-Methyl-3-(methylsulfinyl)pyrazine are not clearly recognized. However, studies suggest that different derivatives of pyrrolopyrazine may exhibit specific activities. For instance:

Target of Action

Researchers can use this information to design and synthesize new leads for treating various diseases . 🌱🔬

Eigenschaften

IUPAC Name |

2-methyl-3-methylsulfinylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-5-6(10(2)9)8-4-3-7-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBIZCRERZBLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(methylsulfinyl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

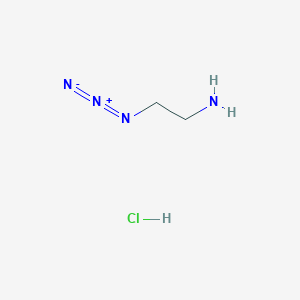

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)